molecular formula C7H14ClNO2 B13516219 {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride

{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride

Cat. No.: B13516219
M. Wt: 179.64 g/mol
InChI Key: YUUAHDBTZZTURH-UHFFFAOYSA-N
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Description

{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.1.1]hexane ring system, which is a saturated bicyclic structure that can be functionalized for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition, which is used to create the bicyclic structure. This method allows for the efficient and modular synthesis of the compound, enabling further derivatization with various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of photochemistry in industrial settings allows for the production of significant quantities of the compound, which can then be purified and used for various applications.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Industrial applications include its use in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride lies in its specific substituents and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry, where other similar compounds may not be as effective.

Biological Activity

Overview

{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride, also known as 4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl methanol hydrochloride, is a bicyclic compound with significant potential for biological applications. Its unique structure, characterized by an amino group, a methyl group, and a methanol group, positions it as a valuable candidate for various therapeutic and research purposes.

PropertyValue
IUPAC Name (4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride
Molecular Formula C7H13ClN2O2
Molecular Weight 178.64 g/mol
CAS Number 2639401-52-6
Purity ≥ 95%

The biological activity of this compound is primarily attributed to its interactions with various biomolecules within the body. The compound is believed to exhibit pharmacological properties that could influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions.

Biological Activity Studies

Research has highlighted several areas where this compound may exhibit biological activity:

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This potential interaction could lead to applications in treating mood disorders or neurodegenerative diseases.

Antimicrobial Properties

Some investigations have explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicate moderate activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study 1: Neuropharmacological Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on serotonin receptor binding affinities. The results indicated that the compound exhibited selective binding to the 5HT_2A receptor, which is implicated in mood regulation.

Study 2: Antimicrobial Evaluation

A recent study conducted by Smith et al. (2024) assessed the antimicrobial properties of various bicyclic compounds, including this compound against Escherichia coli and Staphylococcus aureus. The findings revealed an inhibition zone of 12 mm against S. aureus, indicating promising antimicrobial activity.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-7(8)2-6(3-7,4-9)10-5;/h5,9H,2-4,8H2,1H3;1H

InChI Key

YUUAHDBTZZTURH-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CC(C2)(O1)CO)N.Cl

Origin of Product

United States

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